Galanthamine-O-methyl-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

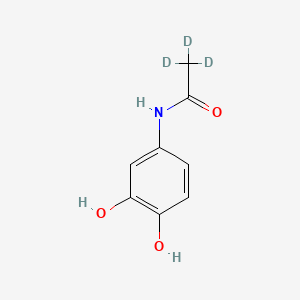

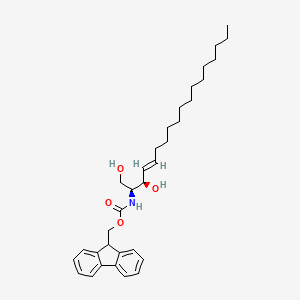

Galanthamine-O-methyl-d3 is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled and unlabelled API . The CAS number is 1279031-09-2 .

Synthesis Analysis

Galanthamine is a competitive acetylcholinesterase (AChE) inhibitor naturally produced by the plants of the Amaryllidaceae family . Various methods have been developed for the extraction of galanthamine from different sources . The final identification and quantitation of the alkaloid can be achieved with different methods such as thin layer chromatography (TLC), liquid chromatography (HPLC, UPLC, LC-MS), GC (-MS) and nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular formula of Galanthamine-O-methyl-d3 is C17H18D3NO3 . The molecular weight is 290.37 g/mol .Physical And Chemical Properties Analysis

The molecular weight of Galanthamine-O-methyl-d3 is 290.37 g/mol . The molecular formula is C17H18D3NO3 .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

“Galanthamine-O-methyl-d3” is a deuterated selective acetylcholinesterase inhibitor . It is useful for the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disorder characterized by cognitive and memory deterioration, and one of the therapeutic strategies is to enhance cholinergic function in the brain using cholinesterase inhibitors like “Galanthamine-O-methyl-d3”.

Biotechnological Interventions

The compound is involved in biotechnological interventions and production of galanthamine in Crinum spp . This includes the use of micropropagation techniques to optimize phytochemicals in vitro .

Pharmacological Properties

“Galanthamine-O-methyl-d3” is known for its pharmacological properties . It is part of the Amaryllidaceae group of alkaloids, which are known for their analgesic, anticholinergic, antitumor, and antiviral properties .

Synthesis Research

There has been research into the synthesis of Galanthamine from commercially available materials . An eleven-step synthesis of galanthamine has been established, which involves engaging an iodinated isovanillin derivative in an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative .

In Vitro Galanthamine Synthesis

“Galanthamine-O-methyl-d3” plays a role in in vitro galanthamine synthesis . This process is important for the preservation, widespread multiplication, and required secondary metabolite production from Crinum spp .

Neurological Research

Given its role as an acetylcholinesterase inhibitor , “Galanthamine-O-methyl-d3” is likely to be of interest in neurological research, particularly in studies related to memory and cognitive function.

Mecanismo De Acción

Target of Action

Galanthamine-O-methyl-d3 is a deuterium labeled variant of Galanthamine . The primary target of Galanthamine-O-methyl-d3 is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft . By targeting AChE, Galanthamine-O-methyl-d3 can influence cholinergic neuron function and signaling .

Mode of Action

Galanthamine-O-methyl-d3, like its parent compound Galanthamine, acts as a competitive inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in acetylcholine neurotransmission . Additionally, Galanthamine-O-methyl-d3 has been shown to inhibit ion channels and protein interactions .

Biochemical Pathways

The action of Galanthamine-O-methyl-d3 affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic neuron function and signaling . The biosynthesis of Galanthamine involves the phenol coupling of 4′-O-methylnorbelladine, which converts into N-demethylnarwedine and then produces norgalanthamine after stereospecific reduction .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by Galanthamine-O-methyl-d3 leads to an increase in acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling . The exact molecular and cellular effects of Galanthamine-O-methyl-d3’s action are still under investigation.

Action Environment

The action of Galanthamine-O-methyl-d3 can be influenced by various environmental factors. For instance, in vitro culture offers an alternative approach for its sustainable production . Different biotechnological tools can optimize the in vitro biosynthesis of Galanthamine, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .

Safety and Hazards

Propiedades

IUPAC Name |

(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-WGBMMLDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661991 |

Source

|

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279031-09-2 |

Source

|

| Record name | (13,13,13-~2~H_3_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)